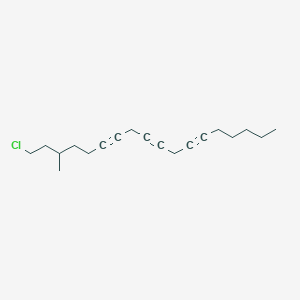

1-Chloro-3-methyloctadeca-6,9,12-triyne

Description

1-Chloro-3-methyloctadeca-6,9,12-triyne is a highly specialized aliphatic compound characterized by a long carbon chain (18 carbons) with three conjugated triple bonds at positions 6, 9, and 12. The molecule features a chlorine atom at position 1 and a methyl group at position 3, which significantly influence its reactivity and physicochemical properties.

Properties

CAS No. |

61626-30-0 |

|---|---|

Molecular Formula |

C19H27Cl |

Molecular Weight |

290.9 g/mol |

IUPAC Name |

1-chloro-3-methyloctadeca-6,9,12-triyne |

InChI |

InChI=1S/C19H27Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2)17-18-20/h19H,3-6,9,12,15-18H2,1-2H3 |

InChI Key |

VWGKLFRPYGCWTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC#CCC#CCCC(C)CCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-chloro-3-methyloctadeca-6,9,12-triyne typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Alkylation: Starting with a suitable alkyne precursor, an alkylation reaction is performed to introduce the desired carbon chain length.

Triple Bond Formation: The formation of triple bonds at specific positions can be accomplished through dehydrohalogenation reactions using strong bases such as sodium amide or potassium tert-butoxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-methyloctadeca-6,9,12-triyne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds into single bonds, resulting in saturated hydrocarbons.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-3-methyloctadeca-6,9,12-triyne has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple triple bonds.

Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, making it a candidate for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-chloro-3-methyloctadeca-6,9,12-triyne involves its interaction with molecular targets such as enzymes and receptors. The presence of triple bonds allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and reactivity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-Chloro-3-methyloctadeca-6,9,12-triyne is compared below with three analogous compounds:

5-(4-Methylbenzenesulfonyl)-10,10-di(Carbethoxy)-5-Azatetradeca-2,7,12-Triyne (Compound 1d)

- Structure : Shorter chain (14 carbons) with triple bonds at positions 2, 7, and 12. Includes a sulfonyl group and carbethoxy substituents.

- Synthesis: Prepared via nucleophilic substitution reactions using alkynol derivatives and bromoalkynes in DMSO/NaOH systems, yielding 72% efficiency .

- Key Differences :

- Functional Groups : Compound 1d lacks chlorine but incorporates sulfonyl and carbethoxy groups, enhancing its polarity and solubility in polar solvents.

- Reactivity : The sulfonyl group in 1d facilitates nucleophilic attacks, whereas the chlorine in this compound promotes electrophilic substitution.

- Applications : Compound 1d is used in cross-coupling reactions for heterocycle synthesis, while the target compound is explored for conjugated polymer precursors.

1,2,3-Trichloropropane (TCP)

- Structure : A shorter, fully saturated propane derivative with three chlorine atoms.

- Toxicity: TCP is a known carcinogen and environmental pollutant, with NTP and NIH studies highlighting its risks in groundwater contamination .

- Key Differences :

- Bonding : TCP lacks triple bonds, resulting in lower chemical reactivity.

- Environmental Impact : Unlike the target compound, TCP’s high chlorine content and stability make it persistent in ecosystems.

Non-Chlorinated Triyne Analogues (e.g., 3-Methyloctadeca-6,9,12-triyne)

- Structure : Identical to the target compound but without the chlorine substituent.

- Thermal Stability : The absence of chlorine reduces molecular weight and increases volatility.

- Reactivity: Non-chlorinated analogues undergo slower halogenation reactions but faster hydrogenation due to reduced steric hindrance.

Comparative Data Table

Research Findings and Limitations

- Synthetic Challenges : The target compound’s long carbon chain and triple bonds complicate purification, requiring flash chromatography (as seen in analogous syntheses) .

- Thermal Behavior : Conjugated triynes typically exhibit lower melting points than saturated analogs due to reduced intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.